molecular formula C28H27NO7S B12628673 [4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] (2R)-2-[(4-methylphenyl)sulfonylamino]butanoate

[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] (2R)-2-[(4-methylphenyl)sulfonylamino]butanoate

Cat. No.: B12628673
M. Wt: 521.6 g/mol
InChI Key: CJNMQGRTENFCQH-XMMPIXPASA-N
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Description

[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] (2R)-2-[(4-methylphenyl)sulfonylamino]butanoate is a complex organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] (2R)-2-[(4-methylphenyl)sulfonylamino]butanoate typically involves multiple steps, including the formation of the chromenone core and subsequent functionalization. The initial step often involves the condensation of a suitable phenol with an appropriate aldehyde under acidic conditions to form the chromenone core. This is followed by methylation and sulfonylation reactions to introduce the methoxy and sulfonylamino groups, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] (2R)-2-[(4-methylphenyl)sulfonylamino]butanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions could introduce a variety of functional groups, depending on the electrophile or nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] (2R)-2-[(4-methylphenyl)sulfonylamino]butanoate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.

Biology

In biological research, this compound can be used to study the effects of chromenone derivatives on various biological systems. Its potential as a bioactive molecule makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Chromenone derivatives have been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making this compound a potential candidate for pharmaceutical development.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in various chemical processes. Its unique chemical properties make it a versatile compound for industrial applications.

Mechanism of Action

The mechanism of action of [4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] (2R)-2-[(4-methylphenyl)sulfonylamino]butanoate involves its interaction with specific molecular targets in biological systems. The chromenone core can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The methoxy and sulfonylamino groups can further enhance its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxycoumarin: Another chromenone derivative with anticoagulant properties.

    7-hydroxyflavone: A flavonoid with antioxidant and anti-inflammatory activities.

    Coumarin: A simple chromenone with a wide range of biological activities.

Uniqueness

What sets [4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] (2R)-2-[(4-methylphenyl)sulfonylamino]butanoate apart from these similar compounds is its unique combination of functional groups, which can confer distinct biological activities and chemical reactivity. The presence of both methoxy and sulfonylamino groups can enhance its solubility, stability, and binding affinity for specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H27NO7S

Molecular Weight

521.6 g/mol

IUPAC Name

[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] (2R)-2-[(4-methylphenyl)sulfonylamino]butanoate

InChI

InChI=1S/C28H27NO7S/c1-5-24(29-37(32,33)21-12-6-17(2)7-13-21)28(31)35-25-15-14-22-23(16-26(30)36-27(22)18(25)3)19-8-10-20(34-4)11-9-19/h6-16,24,29H,5H2,1-4H3/t24-/m1/s1

InChI Key

CJNMQGRTENFCQH-XMMPIXPASA-N

Isomeric SMILES

CC[C@H](C(=O)OC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC=C(C=C3)OC)C)NS(=O)(=O)C4=CC=C(C=C4)C

Canonical SMILES

CCC(C(=O)OC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC=C(C=C3)OC)C)NS(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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